Tos-PEG6-t-Butyl ester
CAS No.: 850090-10-7
Cat. No.: VC0545623
Molecular Formula: C24H40O10S
Molecular Weight: 520.63
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 850090-10-7 |
---|---|
Molecular Formula | C24H40O10S |
Molecular Weight | 520.63 |
IUPAC Name | tert-butyl 3-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Standard InChI | InChI=1S/C24H40O10S/c1-21-5-7-22(8-6-21)35(26,27)33-20-19-32-18-17-31-16-15-30-14-13-29-12-11-28-10-9-23(25)34-24(2,3)4/h5-8H,9-20H2,1-4H3 |
Standard InChI Key | VWGDQEZCDGHEJR-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Molecular Structure
Tos-PEG6-t-Butyl ester features a linear structure with a tosylate group (Tos) at one terminus and a t-butyl ester group at the other, connected by six ethylene glycol units. Its molecular formula is C24H40O10S with a precise molecular weight of 520.6444 Da . The structural arrangement consists of a p-toluenesulfonyl (tosyl) group attached to the first oxygen of the PEG chain, while the opposite end contains a carboxylic acid function protected by a tert-butyl group . This design creates a bifunctional molecule with distinctly different reactive sites at each terminus.
Solubility Properties
One of the most valuable characteristics of Tos-PEG6-t-Butyl ester is its enhanced solubility profile. The incorporation of six ethylene glycol units creates a hydrophilic region within the molecule that significantly increases its solubility in aqueous media . This property is particularly important for applications involving biological systems where compatibility with aqueous environments is essential.
The balanced design of Tos-PEG6-t-Butyl ester also allows for solubility in various organic solvents, making it versatile for different reaction conditions. The combination of hydrophilic PEG units with more hydrophobic terminal groups creates an amphiphilic character that can be advantageous in interfacial applications or when bridging different chemical environments.
Synthesis and Preparation Methods
The synthesis of Tos-PEG6-t-Butyl ester typically involves a multi-step process starting with hexaethylene glycol or related precursors. While the search results don't provide a detailed synthetic route specifically for Tos-PEG6-t-Butyl ester, we can infer likely preparation methods based on general synthetic approaches for similar compounds.
A typical approach would involve selective protection of one hydroxyl group of hexaethylene glycol with a t-butyl ester moiety, followed by tosylation of the remaining hydroxyl group. The tosylation reaction generally employs tosyl chloride in the presence of a base like triethylamine to neutralize the hydrochloric acid generated during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane at controlled temperatures to ensure selectivity and high yields.
Alternative synthetic routes might involve starting with a pre-functionalized PEG derivative and sequentially introducing the required functional groups. The precise reaction conditions, such as temperature, solvent choice, and reaction time, are critical factors that influence the purity and yield of the final product.
Quality control during synthesis typically involves analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) to verify the structure and purity of the final compound. Commercial preparations of Tos-PEG6-t-Butyl ester are available with purity specifications typically exceeding 98%, indicating the high standards required for research and pharmaceutical applications.
Applications
Pharmaceutical Applications
Tos-PEG6-t-Butyl ester has found significant utility in pharmaceutical research and drug development. Its primary application in this field involves serving as a linker in drug delivery systems, where it can help improve the pharmacokinetics and bioavailability of therapeutic agents. The PEG component contributes to enhanced water solubility and potentially improved circulation time of drug conjugates in biological systems.
The compound's bifunctional nature allows for the creation of prodrugs, where the active pharmaceutical ingredient is temporarily modified to improve its delivery properties. The tosyl group provides a reactive site for attachment to drug molecules or targeting moieties, while the protected carboxylic acid can be selectively deprotected and functionalized for further modifications or conjugations.
In the context of antibody-drug conjugates (ADCs) and other targeted therapies, PEG linkers like Tos-PEG6-t-Butyl ester can serve as spacers between the targeting antibody and the cytotoxic payload, potentially improving the stability and selectivity of these advanced therapeutic agents. The length of the PEG6 chain provides an optimal distance between conjugated components, which can influence the biological activity and pharmacokinetic properties of the final construct.
Chemical Synthesis Applications
As a reagent in organic synthesis, Tos-PEG6-t-Butyl ester serves as a valuable building block for the creation of complex molecules and polymers. The tosyl group's excellence as a leaving group makes this compound particularly useful for introducing PEG chains into various molecules through nucleophilic substitution reactions.
In polymer chemistry, Tos-PEG6-t-Butyl ester can be employed as a macromonomer or chain transfer agent in controlled polymerization processes. The PEG component can impart water solubility and biocompatibility to the resulting polymers, while the functional end groups allow for further modifications or crosslinking.
The compound also finds application in the synthesis of dendrimers and other hierarchically structured materials, where precise control over branching and functional group placement is essential. The well-defined length of the PEG6 spacer provides consistent spatial separation between attached moieties, contributing to the structural precision of the final constructs.
Bioconjugation Applications
One of the most significant applications of Tos-PEG6-t-Butyl ester is in bioconjugation, where it serves as an effective linker for the attachment of various biomolecules. The compound can facilitate the stable connection of antibodies, peptides, proteins, or other biomolecules to surfaces, nanoparticles, or other structures.
In bioconjugation reactions, the tosyl group readily reacts with nucleophilic amino acid residues such as lysine (primary amines), cysteine (thiols), or histidine (imidazole groups), forming stable covalent bonds. The t-butyl ester can be deprotected when needed to reveal a carboxylic acid, which can then be activated for conjugation to amine-containing molecules through amide bond formation.
The PEG6 spacer provides several advantages in bioconjugation applications. It creates distance between the conjugated entities, potentially reducing steric hindrance and preserving the biological activity of sensitive biomolecules. Additionally, the hydrophilic nature of PEG helps maintain the solubility and stability of the conjugates in aqueous environments, which is crucial for biological applications.
Comparison with Related PEG Derivatives
To understand the unique positioning of Tos-PEG6-t-Butyl ester within the broader family of PEG derivatives, it's valuable to compare it with structurally related compounds. Several similar compounds appear in the search results, including Tos-PEG5 t-butyl ester (CAS: 581065-94-3) , Tos-PEG7-t-butyl ester (CAS: 406213-75-0), and Bromo-PEG4-t-butyl ester (CAS: 564476-32-0) .
The primary difference between these compounds lies in the length of the PEG chain and the nature of the reactive group at one terminus. The following table summarizes key properties of these related compounds:
Compound | CAS Number | Molecular Formula | Molecular Weight (Da) | PEG Units | Leaving Group |
---|---|---|---|---|---|
Tos-PEG6-t-Butyl ester | 850090-10-7 | C24H40O10S | 520.64 | 6 | Tosyl |
Tos-PEG5-t-Butyl ester | 581065-94-3 | C22H36O9S | 476.58 | 5 | Tosyl |
Tos-PEG7-t-Butyl ester | 406213-75-0 | C26H44O11S | 564.69 | 7 | Tosyl |
Bromo-PEG4-t-Butyl ester | 564476-32-0 | C15H29BrO6 | 385.29 | 4 | Bromo |
The choice between these different PEG derivatives typically depends on the specific requirements of the application. Tos-PEG6-t-Butyl ester represents an intermediate chain length, balancing solubility and reactivity considerations. Shorter PEG chains like those in Tos-PEG5-t-Butyl ester or Bromo-PEG4-t-Butyl ester may offer less water solubility but potentially higher reactivity due to reduced steric hindrance . Conversely, longer chains such as in Tos-PEG7-t-Butyl ester might provide enhanced solubility but potentially at the cost of reduced reactivity for certain applications.
The choice between tosyl and bromo leaving groups also impacts reactivity profiles. Tosyl groups generally provide excellent leaving group capabilities for nucleophilic substitution reactions, while bromo groups offer different reactivity patterns that might be preferable for certain synthetic routes.
Current research involving Tos-PEG6-t-Butyl ester and related PEG linkers continues to expand, particularly in advanced drug delivery systems, bioconjugation techniques, and materials science. Although the search results don't provide specific research citations for Tos-PEG6-t-Butyl ester, we can infer active areas of investigation based on the compound's properties and applications.
In pharmaceutical research, there is growing interest in using defined-length PEG linkers like Tos-PEG6-t-Butyl ester to develop precisely engineered drug conjugates with optimized pharmacokinetic profiles. The ability to control the spacer length between drug molecules and targeting agents allows for fine-tuning of therapeutic properties and potentially reduced side effects.
The field of bioconjugation chemistry continues to advance, with new methods being developed to achieve site-specific attachment of PEG chains to proteins and other biomolecules. These approaches aim to preserve biological activity while enhancing stability and circulation time, areas where Tos-PEG6-t-Butyl ester could play an important role.
In materials science, PEG-based linkers are being explored for surface modification of nanoparticles, biosensors, and medical devices. The ability to engineer surfaces with specific properties and recognition elements depends on versatile linker molecules like Tos-PEG6-t-Butyl ester.
Future research directions might include the development of stimuli-responsive PEG linkers that can release their cargo under specific biological conditions, expanded applications in targeted protein degradation (such as PROTACs mentioned in relation to similar compounds) , and new bioorthogonal conjugation chemistries that utilize the unique reactive properties of compounds like Tos-PEG6-t-Butyl ester.
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